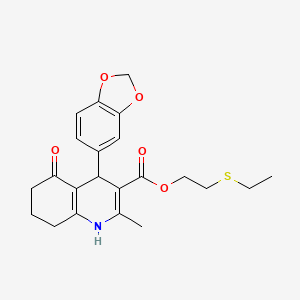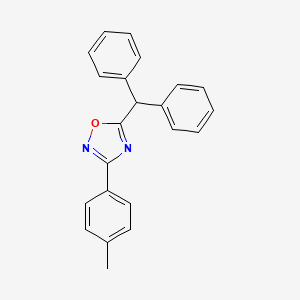
N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis techniques for compounds like N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide often involve complex reactions that result in the formation of the desired compound with specific functional groups. The synthesis of closely related benzamides has been achieved through methods that ensure the addition of substituents on the benzamide ring, ensuring the specificity of the molecular structure (Sagar et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography, NMR, and IR spectroscopy to elucidate the molecular geometry, conformations, and the presence of specific functional groups. Studies have shown that closely related compounds exhibit similar molecular conformations but differ in their modes of supramolecular aggregation, influenced by the nature of substituents on the benzamide ring (Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, leading to various chemical reactions. These reactions are pivotal in the synthesis of derivatives and understanding the compound's interaction with biological systems. For instance, the synthesis and characterization of benzamides reveal insights into their gastrokinetic activity, demonstrating the compound's potential for further chemical modifications and applications (Kato et al., 1992).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for its formulation. These properties are typically assessed through experimental methods such as crystallography and solubility tests. For related compounds, crystallographic studies provide detailed information on molecular conformations and packing within the crystal lattice, influencing the compound's physical properties (Sagar et al., 2018).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability under various conditions, are essential for the compound's application in different fields. These properties are determined by the compound's molecular structure and functional groups, which can be studied through spectroscopic methods and chemical reactivity tests. The exploration of benzamide derivatives highlights the significance of substituents in determining chemical properties and reactivity (Kato et al., 1992).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-6-5-11(8-13(14)16)18-15(22)10-3-2-4-12(7-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCSHLKQLOEQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
![2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4900504.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)
